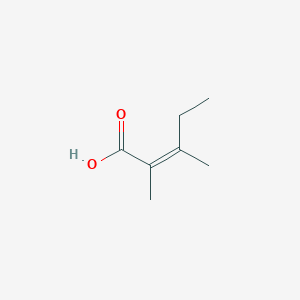

(Z)-2,3-二甲基戊-2-烯酸

货号 B2719201

CAS 编号:

90969-18-9

分子量: 128.171

InChI 键: URRYFCLLPGIYQS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2,3-Dimethylpent-2-enoic acid, also known as geranic acid, is a naturally occurring unsaturated fatty acid found in various plant species. It is used in the food industry as a flavoring agent and also has potential therapeutic applications due to its bioactive properties.

科学研究应用

- Applications :

- Poly(lactic acid) (PLA) Nanocomposites : Researchers have explored using (Z)-2,3-Dimethylpent-2-enoic acid as a building block for PLA nanocomposites. These nanocomposites exhibit improved mechanical properties, thermal stability, and barrier properties .

- Metal-Containing Nanocomposites : Researchers have investigated metal oxide nanoparticles, including (Z)-2,3-Dimethylpent-2-enoic acid derivatives, for their antimicrobial and antiviral properties . These materials have potential applications in medical devices, coatings, and hygiene products.

- JAK2 Inhibition : (Z)-2,3-Dimethylpent-2-enoic acid derivatives have shown promising JAK2 inhibition, comparable to standard JAK2 inhibitors. This finding suggests potential therapeutic applications in treating inflammatory diseases and cancers .

- Usnic Acid Derivatives : (Z)-2,3-Dimethylpent-2-enoic acid is related to usnic acid, an ancient lichen derivative. Usnic acid has been studied for its pharmacological properties, including antimicrobial effects .

- (Z)-2,3-Dimethylpent-2-enoic acid exhibits both antioxidant and pro-oxidant effects. Its redox properties may impact tumor cells, making it relevant in cancer research .

- Polyhydroxyalkanoates (PHAs) : (Z)-2,3-Dimethylpent-2-enoic acid could contribute to the development of PHAs, which are biodegradable plastics. PHAs find applications in food packaging due to their organoleptic characteristics and environmental friendliness .

Biodegradable Polymers and Nanocomposites

Antimicrobial and Antiviral Materials

Pharmacology and Drug Development

Natural Product Derivatives

Antioxidant and Pro-Oxidant Effects

Green Packaging and Food Industry

属性

IUPAC Name |

(Z)-2,3-dimethylpent-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRYFCLLPGIYQS-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C)\C(=O)O)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2,3-Dimethylpent-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2719137.png)

![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)